![molecular formula C10H10O2S B2498683 Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro- CAS No. 74458-89-2](/img/structure/B2498683.png)

Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives often involves complex reactions that can include the formation of key intermediate compounds. A notable example includes the synthesis of thiophene analogues of known carcinogens, which were evaluated for their potential carcinogenicity. These compounds were synthesized and assessed using various bioassays to understand their biological activity and potential risks (Ashby et al., 1978). Such methodologies provide insight into the synthetic pathways that might be applicable or related to the synthesis of Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro-.

Molecular Structure Analysis

Understanding the molecular structure of thiophene derivatives like Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro- is crucial for predicting their chemical behavior and potential applications. Benzene-1,3,5-tricarboxamide and its derivatives have been extensively studied for their supramolecular self-assembly behavior, which is a result of their simple structure and detailed molecular understanding (Cantekin, de Greef, & Palmans, 2012). Such studies highlight the importance of molecular structure analysis in developing new materials with desired properties.

Chemical Reactions and Properties

Thiophene derivatives engage in a variety of chemical reactions that define their properties and applications. For instance, the biodegradation of thiophenes, a significant aspect of their environmental impact, has been a subject of study, revealing the complexity of their interactions with microbial enzymes (Kropp & Fedorak, 1998). This research provides valuable information on the chemical reactivity and stability of thiophene derivatives.

Physical Properties Analysis

The physical properties of thiophene derivatives, including Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro-, are influenced by their molecular structure. These properties are crucial for determining their solubility, volatility, and how they interact with other substances. Studies on similar compounds can offer insights into the physical characteristics that could be expected from Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro-.

Chemical Properties Analysis

The chemical properties of thiophene derivatives are closely tied to their structural configuration, influencing their reactivity, potential as intermediates in organic synthesis, and their role in forming more complex molecules. Detailed studies on the synthesis and reactivity of related thiophene compounds (Xuan, 2020) provide a foundation for understanding the chemical behavior of Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro-.

Aplicaciones Científicas De Investigación

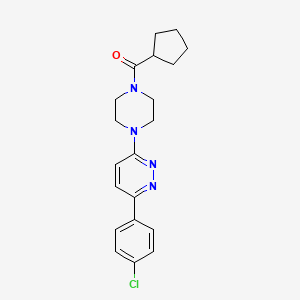

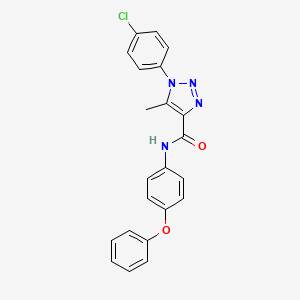

Synthesis Approaches and Chemical Transformations Benzo[b]thiophene derivatives, including 2-acetyl-6,7-dihydro benzo[b]thiophen-4(5H)-one, have gained significance due to their chemical properties and applications in medicinal chemistry. One study outlines a regioselective synthesis method for functionalized naphtho[b]thiophenes, employing a ring transformation reaction of suitably functionalized 2H-pyran-2-ones with 6,7-dihydro-5H-benzothiophene-4-one, yielding good results (Dixit & Goel, 2006). Another approach discusses the synthesis of new benzo[b]thiophene derivatives such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, exhibiting a wide spectrum of pharmacological properties (Isloor, Kalluraya & Sridhar Pai, 2010).

Pharmacological and Biological Applications Benzo[b]thiophene molecules are of current interest due to their wide spectrum of pharmacological properties. They have shown promising results in biological activities, including antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. The derivatives have been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules. The research indicates a high potential for benzo[b]thiophene derivatives in medicinal chemistry and drug development (Duc, 2020).

Material Science and Organic Semiconductors Apart from medicinal applications, benzo[b]thiophene derivatives have been employed as organic photoelectric materials and organic semiconductors. These compounds exhibit properties suitable for applications in material sciences, particularly in the field of organic electronics. Research has been directed towards optimizing the synthesis of these derivatives to improve their applicability in this domain (Ryu et al., 2023).

Mecanismo De Acción

Target of Action

Similar compounds based on the tetrahydrobenzo[b]thiophene scaffold have been confirmed as activators of nqo1 and ho-1 expression, which are well-known targets of the nrf2 transcription factor .

Mode of Action

It is known that similar compounds act as activators of the nrf2 transcription factor, which plays a crucial role in cellular response to oxidative stress .

Biochemical Pathways

Compounds that activate the nrf2 transcription factor can affect various biochemical pathways related to oxidative stress and inflammation .

Result of Action

Activation of the nrf2 transcription factor generally results in the upregulation of various antioxidant and cytoprotective genes, which can help protect cells from oxidative damage .

Propiedades

IUPAC Name |

2-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-6(11)10-5-7-8(12)3-2-4-9(7)13-10/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXNEBPTWWTEQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(S1)CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2498608.png)

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)

![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)

![ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2498619.png)

![(Z)-ethyl 1-isobutyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2498621.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2498623.png)